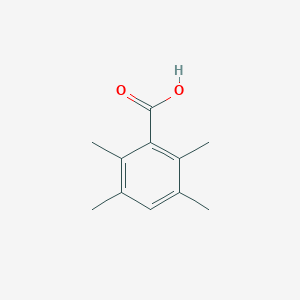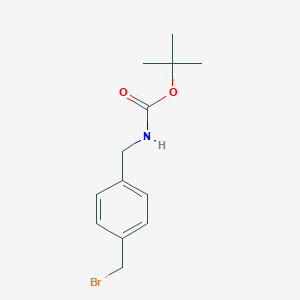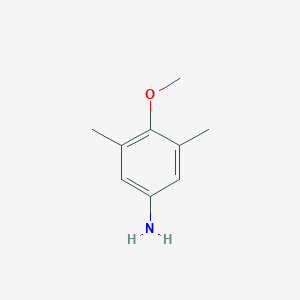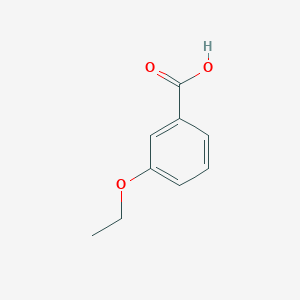
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has been extensively studied in scientific research. It is a heterocyclic compound that has shown potential in various applications, such as drug development and material science. In
Mécanisme D'action
The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines. In OLED and OFET research, it has been studied for its electronic properties and ability to transport charge.
Biochemical and Physiological Effects:
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to reduce tumor growth and metastasis. In anti-inflammatory research, it has been shown to reduce inflammation and pain. In OLED and OFET research, it has been shown to have good charge transport properties and high electron mobility.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are numerous future directions for the study of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-. These include further exploration of its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs. Additionally, research could focus on improving the synthesis method to increase the yield and reduce the reaction time, as well as developing new derivatives of the compound with improved properties.
In conclusion, 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has shown great potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs, make it a valuable compound for further exploration. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- involves the reaction of 2-morpholinoaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to improve the yield of the compound and reduce the reaction time.
Applications De Recherche Scientifique
4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been studied for its potential as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
23902-05-8 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H17N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-8H2,(H,13,14,16) |
Clé InChI |
CLIVREAVSUMDBB-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCOCC3 |
SMILES canonique |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)



